2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that includes a quinoxaline core, a pyrrolidine ring, and a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group . Quinoxaline is a heterocyclic compound with a bicyclic structure, while pyrrolidine is a simple cyclic amine, and 2,3-dihydro-1,4-benzodioxine is a type of ether .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The quinoxaline core, pyrrolidine ring, and 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl group, the pyrrolidine ring, and the quinoxaline core. Each of these groups can participate in different types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence of the quinoxaline core, the pyrrolidine ring, and the 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group .Scientific Research Applications
Neuroprotection and Ischemia
One significant application of quinoxaline derivatives, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), is in neuroprotection, particularly concerning cerebral ischemia. NBQX acts as a potent and selective antagonist to the non-NMDA glutamate receptor, offering protection against global ischemia, even when administered hours after the ischemic event M. Sheardown, E. Nielsen, A. Hansen, P. Jacobsen, T. Honoré, 1990.
Organic Synthesis
Quinoxaline derivatives are crucial in organic synthesis, highlighted by the novel and green methods for their synthesis. For example, the use of dimethyl sulfoxide in one-pot synthesis approaches for creating N-heterocycle-fused quinoxalines showcases the versatility and efficiency of these methods in producing a wide range of products C. Xie, Zeyuan Zhang, Danyang Li, J. Gong, Xushuang Han, Xuan Liu, Chen Ma, 2017.
Biological Activity
Sulfonamide-based hybrid compounds, including those with quinoxaline structures, demonstrate a broad spectrum of pharmacological activities. These activities range from antibacterial, anti-inflammatory, and antitumor effects, showcasing the importance of quinoxaline derivatives in developing new therapeutic agents Reihane Ghomashi, Shakila Ghomashi, H. Aghaei, A. Massah, 2022.
Catalysis
Quinoxaline derivatives also play a role in catalysis, such as in asymmetric hydrogenation of functionalized alkenes, where phosphine ligands based on quinoxaline structures have shown excellent enantioselectivities and high catalytic activities T. Imamoto, K. Tamura, Zhenfeng Zhang, Yumi Horiuchi, Masashi Sugiya, Kazuhiro Yoshida, A. Yanagisawa, I. Gridnev, 2012.
Chemical Synthesis and Characterization
The oxidative cyclization process for synthesizing quinoxaline derivatives, as illustrated in the creation of organic salts with unique pharmacological applications, demonstrates the chemical versatility and potential for developing novel compounds with significant biological activities Md. Serajul Haque Faizi, M. J. Alam, Ashanul Haque, S. Ahmad, M. Shahid, Musheer Ahmad, 2018.
Mechanism of Action
Target of Action
Related compounds such as 1,4-benzodioxan have been used in the synthesis of stereoisomers evaluated as α- and β- adrenergic antagonists , suggesting potential targets could be adrenergic receptors.
Mode of Action
It’s known that sulfonyl fluoride motif can be used as a connector for the assembly of -so2- linked small molecules with proteins or nucleic acids . This suggests that the compound might interact with its targets through the formation of -SO2- linkages.
Properties
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxyquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c24-29(25,15-5-6-18-19(11-15)27-10-9-26-18)23-8-7-14(13-23)28-20-12-21-16-3-1-2-4-17(16)22-20/h1-6,11-12,14H,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSKTSUAQVSVAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.